3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15617622
InChI: InChI=1S/C24H26N2O5/c1-30-19-9-7-18(8-10-19)22(27)20-21(17-5-3-2-4-6-17)26(24(29)23(20)28)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+
SMILES:
Molecular Formula: C24H26N2O5
Molecular Weight: 422.5 g/mol

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC15617622

Molecular Formula: C24H26N2O5

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
IUPAC Name (4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C24H26N2O5/c1-30-19-9-7-18(8-10-19)22(27)20-21(17-5-3-2-4-6-17)26(24(29)23(20)28)12-11-25-13-15-31-16-14-25/h2-10,21,27H,11-16H2,1H3/b22-20+
Standard InChI Key BGDCXYQVUYTCBG-LSDHQDQOSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O
Canonical SMILES COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O

Introduction

3-Hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a pyrrolone core, which is a five-membered cyclic amide. This compound incorporates various functional groups, including hydroxy, methoxy, and morpholine moieties. Its molecular formula is not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 422.5 g/mol.

Structural Features

The compound's structure includes:

  • Pyrrolone Core: A five-membered cyclic amide.

  • 4-Methoxybenzoyl Group: Provides a methoxy substituent on the benzene ring.

  • Morpholin-4-yl Ethyl Group: Contributes a morpholine ring linked via an ethyl chain.

  • Phenyl Group: Attached at the 5-position of the pyrrolone ring.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps in organic chemistry, often starting with the formation of the pyrrolone core and subsequent introduction of the functional groups. Industrial synthesis may employ optimized routes for higher yields and cost-effectiveness, possibly using continuous flow reactors for better control over reaction conditions.

Biological Activity and Potential Applications

Preliminary studies suggest that 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one may possess anti-inflammatory and anticancer properties due to its ability to interact with specific molecular targets within biological systems. The unique combination of functional groups enhances its binding affinity to enzymes or receptors, potentially altering their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Hydroxy-3-methoxybenzaldehydeMethoxy group on benzene ringAntioxidantSimple aromatic structure
3-Hydroxy-4-methoxypicolinic acidPyridine ring derivativeAntimicrobialContains a pyridine ring
Ethyl 3-(4-methoxybenzoyl)propionateEster functional groupAnticancerEster linkage provides different reactivity
3-Hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-onePyrrolone core with morpholine and phenyl groupsPotential anti-inflammatory and anticancerComplex structure with diverse functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator